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molecular formula C7H6ClF3N2 B8367854 4-Pyridinamine, 2-chloro-N-methyl-5-(trifluoromethyl)-

4-Pyridinamine, 2-chloro-N-methyl-5-(trifluoromethyl)-

Cat. No. B8367854
M. Wt: 210.58 g/mol
InChI Key: NDYLJCOVZFSKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040540B2

Procedure details

2 M Methylamine in MeOH (11.6 mL, 23.2 mmol) was added to 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (357 mg, 1.16 mmol) and the mixture was heated in a microwave reactor at 130° C. for 1 hour. The mixture was concentrated in vacuo. Preparative thin-layer chromatography, eluting with 20% EtOAc:hexane, gave 2-chloro-N-methyl-5-(trifluoromethyl)pyridin-4-amine (77 mg, 0.363 mmol, 31% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CO.[Cl:5][C:6]1[CH:11]=[C:10](I)[C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1>CCCCCC>[Cl:5][C:6]1[CH:11]=[C:10]([NH:2][CH3:1])[C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
11.6 mL
Type
reactant
Smiles
CO
Name
Quantity
357 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
eluting with 20% EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.363 mmol
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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